1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901045-48-5
Cat. No.: VC11883282
Molecular Formula: C29H29N3
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901045-48-5 |
|---|---|
| Molecular Formula | C29H29N3 |
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C29H29N3/c1-6-20-9-16-26-24(17-20)28-25(18-30-26)27(21-10-7-19(2)8-11-21)31-32(28)23-14-12-22(13-15-23)29(3,4)5/h7-18H,6H2,1-5H3 |
| Standard InChI Key | LTOZYGQNGCCBRZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C |
| Canonical SMILES | CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C |
Introduction
The compound 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic molecule belonging to the pyrazoloquinoline class. This class of compounds is known for its diverse biological activities and potential applications in pharmaceuticals. The specific compound , with the CAS number 901045-48-5, has a molecular weight of 419.6 g/mol .
Synthesis Methods
The synthesis of pyrazoloquinolines typically involves multi-step reactions, including condensation reactions and cyclization processes. While specific synthesis details for 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline are not readily available, general methods for similar compounds involve starting materials like anthranilic acid derivatives and pyrazole precursors .
Research Findings and Future Directions
Given the lack of specific research findings on 1-(4-tert-butylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, future studies should focus on its synthesis optimization, biological evaluation, and potential applications. The compound's structural features suggest it could be a candidate for further investigation in drug discovery programs targeting various diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume